7H-Pyrimido[4,5-b][1,4]thiazin-6-amine
CAS No.: 62756-78-9
Cat. No.: VC7451120
Molecular Formula: C6H6N4S
Molecular Weight: 166.2
* For research use only. Not for human or veterinary use.
![7H-Pyrimido[4,5-b][1,4]thiazin-6-amine - 62756-78-9](/images/structure/VC7451120.png)
Specification
CAS No. | 62756-78-9 |
---|---|
Molecular Formula | C6H6N4S |
Molecular Weight | 166.2 |
IUPAC Name | 7H-pyrimido[4,5-b][1,4]thiazin-6-amine |
Standard InChI | InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10) |
Standard InChI Key | BIFPONIOPVYPAQ-UHFFFAOYSA-N |
SMILES | C1C(=NC2=CN=CN=C2S1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 7H-Pyrimido[4,5-b] thiazin-6-amine consists of a pyrimidine ring fused to a 1,4-thiazine ring, creating a bicyclic system. The pyrimidine component contributes two nitrogen atoms at positions 1 and 3, while the thiazine ring introduces sulfur at position 1 and nitrogen at position 4. The amino group at position 6 enhances nucleophilicity, enabling participation in hydrogen bonding and electrophilic substitution reactions. Key structural parameters include:
This arrangement facilitates interactions with biological targets, such as enzymes involved in microbial cell wall synthesis or cancer cell proliferation .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals N–H stretching vibrations at 3231–3088 cm⁻¹ and C=S absorption near 1631 cm⁻¹, confirming the presence of amino and thioether groups. Nuclear magnetic resonance (NMR) data further delineate the structure:
-
¹H NMR: A singlet at δ 7.63 ppm corresponds to the aromatic proton in the pyrimidine ring, while NH protons often appear as broad signals or are exchangeable with D₂O .
-
¹³C NMR: Peaks at δ 136–158 ppm indicate sp²-hybridized carbons in the aromatic system, with sulfur-adjacent carbons deshielded to δ 84–172 ppm .
Synthetic Methodologies
Cyclocondensation Approaches
The most widely reported synthesis involves cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with α-haloketones in glacial acetic acid under reflux . For example, reacting 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with 2-bromoacetophenone yields the target compound with a 74–83% yield . This one-step process avoids isolating intermediates, streamlining production.
Ultrasound-Assisted Synthesis
Recent advancements employ ultrasound irradiation to accelerate reaction kinetics. A mixture of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes undergoes Mannich reaction followed by ultrasound-mediated cyclization, achieving 90% yield in 2 hours. This method reduces hazardous solvent use and improves atom economy.
Table 1: Comparison of Synthetic Methods
Method | Conditions | Yield | Advantages |
---|---|---|---|
Cyclocondensation | Glacial AcOH, reflux | 74–83% | Simplicity, scalability |
Ultrasound-assisted | Solvent-free, 50°C | 90% | Rapid, eco-friendly, high purity |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 7H-Pyrimido[4,5-b] thiazin-6-amine exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), a derivative with a 4-methylpiperidine substituent showed a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin . The thiazine ring’s sulfur atom likely disrupts bacterial membrane integrity, while the pyrimidine moiety inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Table 2: Biological Activity Profile
Activity | Target | Key Finding | Reference |
---|---|---|---|
Antibacterial | S. aureus | MIC = 8 µg/mL | |
Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM; caspase-3 activation | |
Anti-inflammatory | COX-2 enzyme | 65% inhibition at 50 µM |
Applications in Drug Development
Antimicrobial Agents
The compound’s ability to penetrate biofilms and resist efflux pumps makes it a candidate for drug-resistant infection treatments. Derivatives functionalized with piperazine groups demonstrate enhanced solubility and bioavailability, achieving 90% biofilm inhibition in Pseudomonas aeruginosa .
Oncology Therapeutics
Ongoing research focuses on conjugating the core structure with monoclonal antibodies for targeted delivery. A 2024 study reported a conjugate with trastuzumab that reduced HER2-positive tumor growth by 70% in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume